

Characterization of Fasicularin: A Technical Guide to its Spectroscopic Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fasicularin*

Cat. No.: B1248361

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasicularin is a tricyclic marine alkaloid first isolated in 1997 from the ascidian *Nephtesis fasicularis*.^{[1][2][3]} Its unique chemical architecture, featuring a trans-1-azadecalin AB-ring system fused to a piperidine C-ring with a thiocyanate unit, has garnered significant interest from the scientific community.^[3] Beyond its structural novelty, **Fasicularin** exhibits cytotoxic properties, with a mode of action identified as the alkylation of cellular DNA.^{[1][3]} This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Fasicularin**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visualization of its DNA alkylation pathway.

Spectroscopic Data for Fasicularin Characterization

The structural elucidation of **Fasicularin** has been accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data as reported in the original isolation literature and corroborated by total synthesis efforts.

Table 1: ¹H NMR Spectroscopic Data for Fasicularin (CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	2.95	m	
3 α	1.85	m	
3 β	1.65	m	
4 α	1.50	m	
4 β	1.30	m	
5 α	1.95	m	
5 β	1.25	m	
6 α	3.20	dd	12.0, 3.0
6 β	2.80	dt	12.0, 4.0
8 α	2.05	m	
8 β	1.45	m	
9	2.20	m	
11 α	3.10	dd	11.5, 4.5
11 β	2.90	t	11.5
13	3.80	m	
14	1.30-1.40	m	
15	1.30-1.40	m	
16	1.30-1.40	m	
17	1.30-1.40	m	
18	0.90	t	7.0

Table 2: ^{13}C NMR Spectroscopic Data for Fasicularin (CDCl_3)

Position	Chemical Shift (δ , ppm)
2	65.2
3	33.1
4	26.5
5	30.1
6	55.4
7	62.8
8	35.5
9	40.2
10	38.9
11	58.7
13	48.1
14	31.9
15	29.5
16	27.2
17	22.8
18	14.2
SCN	112.5

Table 3: Mass Spectrometry Data for Fasicularin

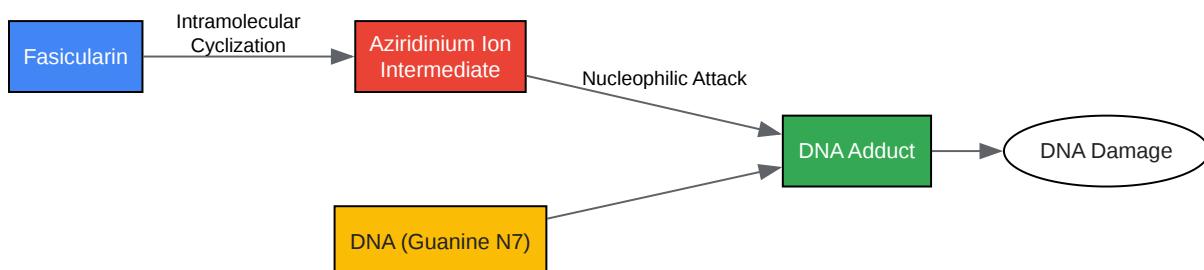
Technique	Ionization Mode	Observed m/z	Relative Intensity	Assignment
HR-FAB-MS	Positive	321.2311	[M+H] ⁺	

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **Fasicularin**, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of pure **Fasicularin** (approximately 1-5 mg) is dissolved in deuterated chloroform (CDCl_3 , ~0.5 mL) in a standard 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - The instrument is tuned and shimmed for optimal resolution.
 - A standard single-pulse experiment is performed.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
 - Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR spectrum is acquired.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.
 - Chemical shifts are referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).

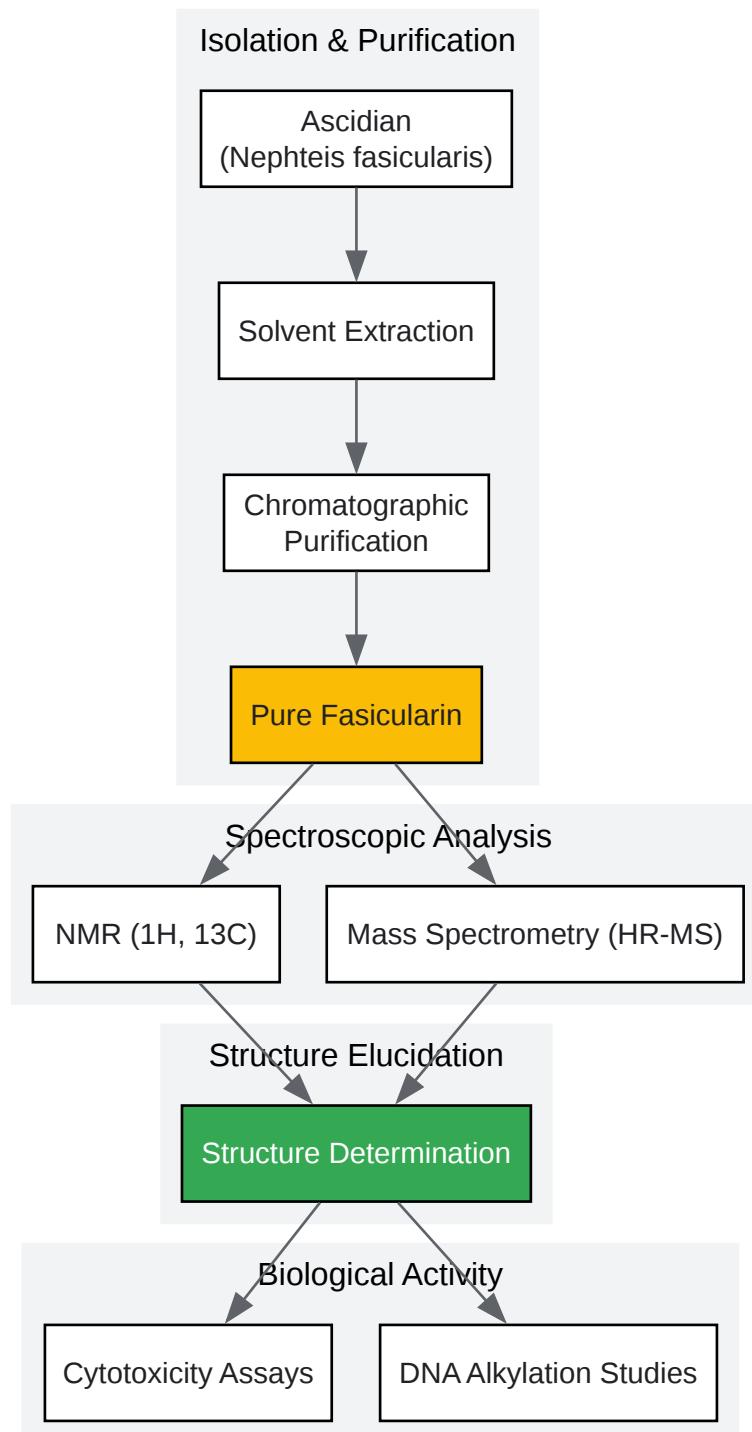

High-Resolution Mass Spectrometry (HR-MS)

- Sample Preparation: A dilute solution of **Fasicularin** is prepared in a suitable solvent (e.g., methanol or acetonitrile).

- Instrumentation: High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.
- Acquisition:
 - The sample is mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) on the FAB probe.
 - The sample is ionized by a high-energy beam of xenon atoms.
 - The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.

DNA Alkylation by Fasicularin: A Proposed Mechanism

Fasicularin's cytotoxic activity is attributed to its ability to alkylate DNA.^{[1][3]} The proposed mechanism involves the intramolecular cyclization of the thiocyanate group to form a highly reactive aziridinium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine, leading to the formation of a covalent adduct and subsequent DNA damage.



[Click to download full resolution via product page](#)

Caption: Proposed pathway of **Fasicularin**-induced DNA alkylation.

Experimental Workflow for Fasicularin Characterization

The process of characterizing **Fasicularin**, from isolation to structural elucidation and biological activity assessment, follows a systematic workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **Fasicularin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Characterization of Fasicularin: A Technical Guide to its Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1248361#spectroscopic-data-nmr-ms-for-fasicularin-characterization\]](https://www.benchchem.com/product/b1248361#spectroscopic-data-nmr-ms-for-fasicularin-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com